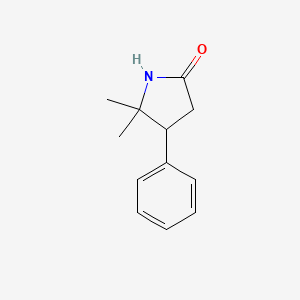

5,5-Dimethyl-4-phenylpyrrolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(2)10(8-11(14)13-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIXVNXAUDWTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502584 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20894-20-6 | |

| Record name | 5,5-Dimethyl-4-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 5,5 Dimethyl 4 Phenylpyrrolidin 2 One and Analogs

Cyclization-Based Syntheses

Lewis Acid-Catalyzed Approaches: Mechanistic Insights and Scope (e.g., from Donor-Acceptor Cyclopropanes)

A potent strategy for the synthesis of substituted pyrrolidin-2-ones involves the use of donor-acceptor (D-A) cyclopropanes as three-carbon building blocks. This method leverages the high ring strain and unique electronic properties of D-A cyclopropanes, which act as 1,4-C,C-dielectrophiles. The reaction is typically catalyzed by a Lewis acid, which coordinates to the acceptor groups (often esters) on the cyclopropane (B1198618), facilitating nucleophilic ring-opening.

The general mechanism commences with the Lewis acid-catalyzed opening of the D-A cyclopropane ring by a primary amine, such as a substituted aniline (B41778) or benzylamine, which acts as a 1,1-dinucleophile. chalmers.se This initial step forms a γ-amino ester intermediate. Subsequent intramolecular cyclization (lactamization) of this intermediate, often promoted by heating, yields the desired γ-lactam core. chalmers.se A final dealkoxycarbonylation step can occur in situ to provide the final pyrrolidin-2-one product. chalmers.se

Several Lewis acids have been shown to effectively catalyze this transformation, including scandium(III) triflate (Sc(OTf)₃), zinc(II) triflate (Zn(OTf)₂), and iron(III) triflate (Fe(OTf)₃). chalmers.se The choice of catalyst can influence reaction efficiency and selectivity. The scope of the reaction is broad, accommodating a variety of substituted anilines and benzylamines, as well as D-A cyclopropanes bearing diverse (hetero)aromatic or alkenyl donor groups. chalmers.se This modularity allows for the synthesis of a library of 1,5-substituted pyrrolidin-2-ones, providing a pathway to analogs of the target compound.

Table 1: Lewis Acid Catalysts in Pyrrolidin-2-one Synthesis from D-A Cyclopropanes

| Catalyst | Typical Conditions | Outcome | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Dichloroethane (DCE), Room Temp | Good yields of γ-amino ester intermediate | chalmers.se |

| Zn(OTf)₂ | Dichloroethane (DCE), Room Temp | Good yields of γ-amino ester intermediate | chalmers.se |

| Fe(OTf)₃ | Dichloroethane (DCE), Room Temp | Reasonable yields of γ-amino ester intermediate | chalmers.se |

Ring Contraction Methodologies: Derivations from Piperidine (B6355638) and Related Systems

Ring contraction of six-membered rings like piperidine derivatives offers a powerful, albeit challenging, synthetic route to five-membered pyrrolidinone systems. One of the classic methods adaptable for this purpose is the Favorskii rearrangement. nih.govacs.org This reaction typically involves the base-catalyzed rearrangement of an α-halo ketone. researchgate.net In the context of lactam synthesis, an α-halo piperidin-2-one can be treated with a base (e.g., an alkoxide) to induce a ring contraction, yielding a pyrrolidine-carboxylic acid ester. researchgate.netrsc.org

The mechanism is believed to proceed through the formation of an enolate, which then undergoes intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone (B1606653) intermediate. acs.orgresearchgate.net The nucleophilic base then attacks the carbonyl carbon, leading to the cleavage of the cyclopropanone ring to form the most stable carbanion, resulting in the contracted five-membered ring product. researchgate.net

More recent developments have provided alternative strategies. A selective synthesis of pyrrolidin-2-ones from N-substituted piperidines has been reported, involving a cascade reaction that proceeds through the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by oxidation, decarboxylation, and ipso-oxidation. ua.esorganic-chemistry.org Additionally, oxidative rearrangement methods using hypervalent iodine reagents like PhI(OAc)₂ on N-H piperidines can generate iminium ion intermediates that rearrange to yield pyrrolidine (B122466) scaffolds. rsc.org Photomediated ring contractions of saturated heterocycles, including piperidines, have also been developed, offering a mild alternative to traditional methods. acs.org

Multicomponent Reaction Cascades: Ugi-Based and Three-Component Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, classically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. nih.gov While the direct product is not a lactam, the Ugi reaction is a powerful tool for generating precursors that can undergo subsequent cyclization to form pyrrolidinones.

An efficient approach involves a sequential Ugi-4CR/cyclization reaction. acs.org By carefully selecting the starting components, such as using an amino acid as the amine or carboxylic acid component, the resulting Ugi product can be designed to contain the necessary functionality for a subsequent intramolecular cyclization or lactamization step. For instance, starting with glutamic acid allows for the synthesis of N-substituted pyrrolidinones tethered to other molecular fragments. wikipedia.org This strategy has been successfully applied to the synthesis of functionalized β-lactams and pyrrolidine-2,5-diones. acs.orgfigshare.com

Beyond Ugi-type reactions, other three-component strategies have been developed. For example, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via the eco-friendly reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate. researchgate.net Another approach involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light to afford pyrrolidin-2-ones.

Photochemical Transformations in γ-Lactam Ring Formation (e.g., from Nitrones)

Photochemical reactions provide a unique avenue for the construction of complex molecular architectures under mild conditions by accessing electronically excited states. The rearrangement of nitrones to lactams is a known transformation that can be initiated by photochemical activation. This process is particularly useful for substrates where the nitrone is part of a fused bicyclic ring system.

The mechanism of the photochemical rearrangement involves the initial isomerization of the nitrone to a high-energy oxaziridine (B8769555) intermediate upon irradiation with UV light (e.g., 254 nm). This strained three-membered ring then undergoes a thermally driven migratory rearrangement to yield the more stable, ring-expanded lactam product. Studies comparing this photochemical approach to non-photochemical methods (such as a modified Barton protocol using Tf₂O and KOH) have shown that the photochemical route provides reasonably good yields (30–68%) of lactams. The efficiency of the rearrangement can be influenced by the nitrone's ring size and structural tethers.

While direct 1,3-dipolar cycloaddition of nitrones with alkenes typically yields isoxazolidine (B1194047) rings, acs.org the photochemical pathway provides a direct rearrangement to the lactam core, representing a distinct and valuable strategy for γ-lactam ring formation.

Smiles-Truce Rearrangement Cascades in Pyrrolidinone Assembly

The Smiles rearrangement and its carbon-analogue, the Truce-Smiles rearrangement, are powerful intramolecular nucleophilic aromatic substitution (SNAr) reactions for forming C-C or C-heteroatom bonds. Recently, this chemistry has been exploited in elegant cascade reactions to assemble densely functionalized α-arylated pyrrolidinones.

This one-pot, metal-free process involves the reaction of arylsulfonamides with donor-acceptor cyclopropane diesters under simple basic conditions (e.g., KOt-Bu). The proposed mechanism consists of three sequential steps:

Nucleophilic Ring-Opening: The sulfonamide nitrogen attacks the cyclopropane, opening the ring to form a stabilized enolate intermediate.

Smiles-Truce Rearrangement: The resulting enolate then acts as a carbon-centered nucleophile, attacking the sulfonamide-bearing aromatic ring in a 6-exo-trig Smiles-Truce aryl transfer. This step is entropically driven by the extrusion of sulfur dioxide (SO₂).

Lactam Formation: The reactive amine generated in situ after the rearrangement immediately undergoes intramolecular cyclization onto one of the ester groups to form the final α-arylated pyrrolidinone ring.

This cascade represents an operationally simple and robust method for accessing valuable pyrrolidinone scaffolds from commercially available starting materials. The scope has been explored with various nitro-substituted arylsulfonamides and cyclopropanes with different ester groups, consistently furnishing the desired products in low to moderate yields.

Table 2: Substrate Scope in Smiles-Truce Synthesis of α-Arylated Pyrrolidinones

| Arylsulfonamide Migrating Group | Cyclopropane Ester (R) | Product Yield | Reference |

|---|---|---|---|

| 4-NO₂-Ph | Ethyl | 51% | |

| 2-NO₂-Ph | Ethyl | 45% | |

| 4-NO₂-3-MeO-Ph | Ethyl | 60% | |

| 4-NO₂-Ph | Allyl | 40% |

Organocatalytic Asymmetric Cyclization-Rearrangement Protocols

The field of asymmetric organocatalysis has furnished powerful tools for the enantioselective synthesis of complex heterocyclic molecules. Specific to γ-lactam synthesis, organocatalytic cascade reactions that combine cyclization and rearrangement steps have emerged as a sophisticated strategy for constructing chiral pyrrolidinone cores with multiple stereocenters.

A notable example is the chiral thiourea-catalyzed Michael/ring-reorganization cyclization of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones. This protocol facilitates the asymmetric synthesis of optically pure γ-lactams containing three contiguous chiral centers. The reaction proceeds with excellent stereoselectivity (up to >99% ee) and in good yields. The proposed mechanism involves an initial Michael addition followed by a ring-reorganization to form the stable γ-lactam ring, all orchestrated by the chiral organocatalyst.

Chiral phosphoric acids (CPAs) have also proven to be highly effective Brønsted acid catalysts for related transformations. For example, an enantioselective intramolecular aza-Michael cyclization, catalyzed by a CPA, can be used to form chiral pyrrolidines. While this specific example leads to a pyrrolidine rather than a pyrrolidinone, it highlights the potential of CPAs to control stereochemistry in the formation of the five-membered ring. These catalysts function by activating the substrate through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the cyclization and/or rearrangement step. The development of such protocols is crucial for accessing enantiomerically pure versions of complex pyrrolidinones like 5,5-dimethyl-4-phenylpyrrolidin-2-one.

Beckmann Rearrangement and Related Rearrangement Pathways

The Beckmann rearrangement is a classic and powerful method for converting ketoximes into amides or lactams, typically under acidic conditions. researchgate.netbeilstein-journals.org For the synthesis of cyclic lactams, the rearrangement of a cyclic ketoxime serves as the key transformation. wikipedia.org The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group on the nitrogen atom. beilstein-journals.orgwikipedia.org

To synthesize this compound via this pathway, the required precursor would be the oxime of 4,4-dimethyl-3-phenylcyclopentanone. The crucial step is the stereospecific migration of one of the α-carbons to the nitrogen atom. The regiochemical outcome of the rearrangement is determined by the stereochemistry of the ketoxime precursor.

Migration of the C5 carbon: If the oxime is configured such that the C5 carbon (bearing the gem-dimethyl groups) is anti to the hydroxyl group, its migration will lead to the desired this compound.

Migration of the C2 carbon: Conversely, if the C2 carbon is anti to the hydroxyl group, the rearrangement will yield the isomeric lactam, 6,6-dimethyl-5-phenylpiperidin-2-one.

Therefore, controlling the E/Z geometry of the oxime is critical for achieving regioselectivity. A variety of reagents can be used to promote the rearrangement, ranging from strong protic acids like sulfuric acid to other reagents such as tosyl chloride and phosphorus pentachloride. wikipedia.org

A related transformation is the aza-Baeyer-Villiger rearrangement, which can also be used to synthesize lactams from cyclic ketones. For example, 4-phenylpyrrolidin-2-one has been successfully synthesized from 3-phenylcyclobutanone (B1345705) using O-(diphenylphosphinyl)hydroxylamine (DPPH) in N,N-dimethylformamide (DMF). orgsyn.org This reaction proceeds via nucleophilic attack on the ketone, followed by a rearrangement that inserts the nitrogen atom into the ring, expanding it to the corresponding γ-lactam. orgsyn.org

Functionalization of Pre-formed Pyrrolidin-2-one Rings

An alternative to constructing the substituted ring in a single sequence is to functionalize a pre-formed pyrrolidin-2-one core. This approach is particularly useful for creating a library of analogs from a common intermediate. Introducing the C4-phenyl group onto a 5,5-dimethylpyrrolidin-2-one (B1365610) scaffold is a key post-cyclization transformation.

One of the most powerful methods for this is the palladium-catalyzed α-arylation of lactams. berkeley.edu This reaction typically involves the deprotonation of the α-carbon (C4 in this case) using a strong base to form an enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. berkeley.eduorganic-chemistry.org This strategy has been successfully applied to various amides and lactams. berkeley.eduresearchgate.net

Emerging strategies also include direct C–H functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route. nih.govrsc.org These methods often employ transition metal catalysts to selectively activate a C–H bond at the α-position and couple it with a suitable partner.

| Catalyst/Ligand System | Base | Arylating Agent | Substrate | Yield (%) | Reference |

| Pd(dba)₂ / BINAP | NaH | Aryl Bromide | Pyrrolidin-2-one | 65-85 | berkeley.edu |

| Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Aryl Chloride | N-Aryl Piperidinone | 70-95 | organic-chemistry.org |

| CoCl₂ / TMEDA | - | Aryl Grignard | α-Bromo β-Lactam | ~70 | acs.org |

This table presents representative examples of α-arylation of lactam systems. dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene; TMEDA = tetramethylethylenediamine.

Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidin-2-ones

Creating the chiral center at the C4 position with high stereocontrol is a primary objective in the synthesis of enantiopure this compound. Several modern strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and desymmetrization reactions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. This strategy is highly effective for synthesizing complex chiral molecules.

For the synthesis of chiral 4-substituted pyrrolidin-2-ones, a chiral auxiliary can be attached to the nitrogen atom of the lactam or a precursor. The steric and electronic properties of the auxiliary then create a chiral environment that biases the approach of reagents to one face of the molecule.

One powerful application of this concept is in asymmetric 1,3-dipolar cycloaddition reactions. A chiral N-tert-butanesulfinyl group, for instance, can act as an effective chiral auxiliary on an azadiene, allowing for the highly diastereoselective synthesis of densely substituted pyrrolidines upon reaction with an azomethine ylide. ua.esacs.org Another approach involves an asymmetric aldol (B89426) reaction mediated by a chiral auxiliary (such as a thiazolidinethione), followed by a Curtius rearrangement and intramolecular cyclization to furnish a stereodefined oxazolidin-2-one, a related heterocyclic structure. nih.gov These methods allow for the creation of multiple stereocenters with a high degree of control.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. researchgate.net

Organocatalysis: Chiral organic molecules can act as catalysts to promote stereoselective transformations. For the synthesis of γ-lactams, N-heterocyclic carbenes (NHCs) have been employed to catalyze the formal [3+2] annulation of enals with imines, producing highly functionalized and enantioenriched γ-lactams. rsc.orgnih.gov Similarly, chiral thiourea (B124793) catalysts can facilitate Michael addition/cyclization cascade reactions to construct complex chiral γ-lactams with multiple contiguous stereocenters. rsc.orgrsc.org These reactions often proceed with excellent yields and stereoselectivities.

Transition Metal Catalysis: Chiral transition metal complexes are also powerful catalysts for asymmetric γ-lactam synthesis. For example, iridium-phosphoramidite complexes have been used for the asymmetric hydrogenation of γ-hydroxy γ-lactams. nih.gov This process proceeds via an in situ elimination to form an N-acyliminium ion, which is then hydrogenated with high enantioselectivity. nih.gov Rhodium-catalyzed methods have also been developed for the enantioselective synthesis of γ-lactams that contain challenging β-quaternary centers. nih.gov

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity | Reference |

| Chiral NHC | [3+2] Annulation | Enals + N-Ts Aminomalonate | Good | Excellent ee | rsc.org |

| Chiral Thiourea | Michael/Cyclization | Methyleneoxindoles + Amino Ketones | 60-86% | up to >99% ee, 20:1 dr | rsc.org |

| Iridium-Phosphoramidite | Asymmetric Hydrogenation | Racemic γ-Hydroxy γ-Lactams | Excellent | up to 96% ee | nih.gov |

| Chiral Phosphoric Acid | [3+2] Reaction | Aromatic Aldimines + Cinnamaldehydes | Good | High dr and ee | nih.gov |

| Rhodium(I)/Diene | C-C Activation/Migration | Sulfonamide-tethered Cyclobutanones | Good | Excellent ee | nih.gov |

This table summarizes selected asymmetric catalytic methods for γ-lactam synthesis. NHC = N-Heterocyclic Carbene; ee = enantiomeric excess; dr = diastereomeric ratio.

Desymmetrization is an elegant and powerful strategy in asymmetric synthesis where a chiral reagent or catalyst selectively transforms one of two identical functional groups in a prochiral or meso compound, thereby creating one or more stereocenters in a single step. chinesechemsoc.orgeurekaselect.com

To access a chiral precursor for this compound, one could envision a meso-imide, such as 3-phenyl-4,4-dimethylglutarimide, as a starting material. This molecule possesses an internal plane of symmetry. The enantioselective reduction of one of the two carbonyl groups would break this symmetry, leading to a chiral hydroxy-lactam. This transformation can be achieved using chiral reducing agents, such as oxazaborolidine catalysts. acs.org The resulting hydroxy-lactam, now containing the desired stereochemistry at the C4 position, can be further elaborated to the target γ-lactam.

Enzymatic methods are also highly effective for desymmetrization. eurekaselect.com Lipases, for example, can selectively hydrolyze one of two ester groups in a prochiral diester, a common strategy for producing enantiomerically pure intermediates that can be converted into chiral lactams. acs.org This bio-catalytic approach offers the advantages of mild reaction conditions and often exceptionally high enantioselectivity. The temporary attachment of a template, such as anthracene, to a maleimide (B117702) has also been used to remove an internal mirror plane, allowing for a subsequent highly enantioselective desymmetrization by asymmetric reduction. acs.org

Optimization of Reaction Conditions and Process Efficiency

A variety of solvents can be employed in the synthesis of pyrrolidinone derivatives, with the selection often depending on the specific reaction type and reactants involved. For instance, in multicomponent reactions for the synthesis of functionalized pyrrolidines, polar aprotic solvents like methanol (B129727), ethanol (B145695), acetonitrile (B52724), and tetrahydrofuran (B95107) are commonly explored. In one study, methanol was found to provide an excellent yield of a spirooxindole pyrrolidine derivative when the reaction mixture was refluxed for 2 hours. researchgate.net Similarly, in the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, acetonitrile was utilized as the solvent for both the N-allylation and the subsequent intramolecular Heck reaction. nih.gov For the synthesis of 4-phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger rearrangement, N,N-dimethylformamide (DMF) was the solvent of choice. orgsyn.org

Temperature is another crucial factor that significantly influences reaction rates and product selectivity. For the synthesis of certain spiropyrrolidine derivatives, refluxing in methanol was found to be optimal, leading to a high yield of the desired product. researchgate.net In other cases, such as the one-pot synthesis of indole (B1671886) derivatives, a more moderate temperature of 45 °C in dioxane was identified as the optimal condition. journalijar.com The synthesis of 1,5-dimethyl-2-pyrrolidone is carried out at a higher temperature of 140°C under hydrogen pressure. orgsyn.org

The choice of catalyst and base is also paramount for achieving high efficiency. Palladium catalysts, such as Pd(OAc)₂, are frequently used in cross-coupling reactions to form carbon-carbon bonds. The optimization of a one-pot N-allylation and intramolecular Heck reaction revealed that using 10 mol % of Pd(OAc)₂ with 20 mol % of PPh₃ as a ligand, and K₂CO₃ as a base, in acetonitrile at 105 °C for 3 hours, provided the best results. nih.gov The use of different bases like Na₂CO₃, Cs₂CO₃, and Et₃N was also investigated, but none improved the product yield. nih.gov

Detailed research findings often present optimization studies in a tabular format to clearly illustrate the effect of varying reaction parameters. The following interactive tables summarize the optimization of reaction conditions from various studies, showcasing the impact of different solvents, catalysts, bases, and temperatures on the yield of pyrrolidinone derivatives and their analogs.

Table 1: Optimization of Reaction Conditions for Spirooxindole Pyrrolidine Derivative Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | Reflux | 3 | 85 |

| 2 | Methanol | Reflux | 2 | 95 |

| 3 | Ethanol | Reflux | 2.5 | 90 |

| 4 | Tetrahydrofuran | Reflux | 4 | 70 |

| 5 | Toluene | Reflux | 5 | 65 |

Table 2: Optimization of the Intramolecular Heck Reaction nih.gov

| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 80 | 5 | 65 |

| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 105 | 3 | 78 |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Na₂CO₃ (2) | MeCN | 105 | 3 | 70 |

| 4 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2) | MeCN | 105 | 3 | 72 |

| 5 | Pd(OAc)₂ (10) | PPh₃ (20) | Et₃N (2) | MeCN | 105 | 3 | 55 |

| 6 | Pd(OAc)₂ (10) | PPh₃ (20) | - | MeCN | 105 | 3 | 10 |

These tables clearly demonstrate that a systematic variation of reaction parameters is essential for identifying the optimal conditions that lead to high yields and efficient processes for the synthesis of this compound and its diverse analogs.

Investigative Chemical Reactivity and Transformations of 5,5 Dimethyl 4 Phenylpyrrolidin 2 One and Derivatives

Site-Selective Functionalization of the Pyrrolidin-2-one Core

The ability to selectively modify specific positions of the 5,5-dimethyl-4-phenylpyrrolidin-2-one ring system is crucial for the development of new chemical entities with tailored properties. The presence of the nitrogen atom, the carbonyl group, and the substituted carbon backbone allows for a range of chemical transformations.

N-Alkylation and N-Arylation Reactions: Regioselectivity and Scope

The nitrogen atom of the lactam in this compound is a primary site for functionalization. N-alkylation and N-arylation reactions introduce substituents that can significantly modulate the compound's physical, chemical, and biological properties.

N-Alkylation of the pyrrolidin-2-one scaffold is a common strategy to introduce a variety of functional groups. For instance, 4-phenylpyrrolidin-2-one can be readily N-alkylated with ethyl bromoacetate (B1195939) in a polar aprotic solvent to yield the corresponding N-substituted derivative. researchgate.net The regioselectivity of N-alkylation is generally high, with the reaction occurring exclusively at the nitrogen atom due to its nucleophilicity. The choice of base and solvent can influence the reaction efficiency. For example, sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for the N-alkylation of related heterocyclic systems, demonstrating excellent N-1 regioselectivity. beilstein-journals.orgnih.gov The steric and electronic properties of both the pyrrolidin-2-one substrate and the alkylating agent play a significant role in the reaction's success. beilstein-journals.orgnih.gov

N-Arylation of lactams, a Goldberg-type reaction, is typically achieved using copper-catalyzed cross-coupling reactions. nih.gov The N-arylation of 2-pyrrolidone with various aryl halides has been successfully demonstrated using a copper(I) iodide catalyst in the presence of a suitable ligand, such as (S)-N-methylpyrrolidine-2-carboxylate. nih.gov These reactions generally proceed under mild conditions and afford the N-arylated products in good to high yields. nih.gov The scope of the reaction is broad, accommodating a range of substituted aryl halides. nih.gov The presence of functional groups on the aryl halide can influence the reaction, and optimization of the catalyst system, base, and solvent is often necessary to achieve high yields. researchgate.net

Table 1: Examples of N-Alkylation and N-Arylation Reactions of Pyrrolidin-2-one Derivatives

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| 4-Phenylpyrrolidin-2-one | Ethyl bromoacetate | Polar aprotic solvent | Ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate | researchgate.net |

| 2-Pyrrolidone | Aryl iodide | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4, DMSO | N-Aryl-2-pyrrolidone | nih.gov |

| Methyl pyroglutamate | Aryl bromide | CuI, N,N'-dimethylethylenediamine (DMEDA) | N-Aryl methyl pyroglutamate | researchgate.net |

Substituent Modifications at C-3, C-4, and C-5 Positions

Functionalization of the carbon backbone of the pyrrolidin-2-one ring allows for the introduction of diverse substituents, further expanding the chemical space of this scaffold.

C-3 Position: Modifications at the C-3 position, adjacent to the carbonyl group, can be achieved through various synthetic strategies. While direct functionalization of the C-3 position of a pre-existing this compound can be challenging, synthetic routes starting from functionalized precursors allow for the introduction of substituents at this position.

C-4 Position: The C-4 position, bearing the phenyl group, is a key site for introducing structural diversity. Acyl or aroyl groups can be introduced at the C-4 position of related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through three-component reactions. nih.gov These reactions involve the condensation of esters of acylpyruvic or aroylpyruvic acids with aromatic aldehydes and amines. nih.gov The resulting 4-acyl-pyrrolidinone derivatives can then undergo further transformations. nih.gov

C-5 Position: The C-5 position, with its gem-dimethyl substitution, presents a unique structural feature. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes provides a route to introduce various substituents at the C-5 position. nih.gov This method involves a Lewis acid-initiated ring-opening of the cyclopropane (B1198618) with an amine, followed by lactamization. nih.gov

Transformations Involving the Phenyl and Gem-Dimethyl Substituents

The phenyl and gem-dimethyl groups on the pyrrolidin-2-one ring also offer opportunities for chemical modification.

Phenyl Group Transformations: The phenyl ring at the C-4 position can be functionalized using standard aromatic substitution reactions. More advanced techniques, such as N-directed C-H arylation, have been employed to introduce additional aryl groups at the ortho position of a phenyl ring attached to a nitrogen-containing heterocycle. mdpi.com This palladium-catalyzed photoredox-mediated reaction allows for the synthesis of phenyl-extended analogues, which can be valuable for structure-activity relationship studies. mdpi.com

Gem-Dimethyl Group Transformations: The gem-dimethyl group at the C-5 position is generally considered to be chemically robust. However, its presence significantly influences the molecule's conformation and metabolic stability. researchgate.netnih.gov While direct transformations of the gem-dimethyl group are not commonly reported, its steric bulk can direct the regioselectivity of reactions at other positions of the pyrrolidin-2-one ring. researchgate.netnih.gov

Ring-Opening and Ring-Interconversion Reactions of γ-Lactams

The γ-lactam ring of this compound can undergo ring-opening or ring-interconversion reactions under specific conditions, leading to the formation of acyclic or different heterocyclic structures. These transformations are valuable for the synthesis of diverse molecular scaffolds.

One notable example of a ring-interconversion reaction is the diastereoselective ring expansion of β-lactams to γ-lactams. nih.gov This process proceeds through the formation of an N-acyliminium intermediate from a 4-(1-bromoalkyl)-2-azetidinone, which then undergoes a ring expansion to yield a highly functionalized γ-lactam. nih.gov This method allows for the synthesis of various 5-substituted-4,4-dimethyl-2-pyrrolidinones. nih.gov

Another relevant transformation is the synthesis of 4-phenylpyrrolidin-2-one via an aza-Baeyer-Villiger type rearrangement of 3-phenylcyclobutanone (B1345705). orgsyn.org This reaction involves the insertion of a nitrogen atom into the cyclobutanone (B123998) ring, leading to the formation of the γ-lactam. orgsyn.org While this is a synthetic route to the core structure, it exemplifies a ring expansion process leading to a γ-lactam.

Photochemical Pathways and Rearrangement Studies

The photochemical behavior of this compound is of interest due to the presence of the phenyl chromophore and the carbonyl group. Photochemical reactions can lead to unique molecular rearrangements and the formation of complex structures.

While specific photochemical studies on this compound are not extensively documented, the photochemistry of related systems provides valuable insights. For example, the photochemical rearrangement of 4,4-diphenylcyclohexa-2,5-dien-1-one proceeds through a series of steps involving the formation of a cyclopropane intermediate, followed by bond cleavage and rearrangement to form a [3.1.0] bicyclic product. stackexchange.com Further photolysis can lead to additional rearrangements via bridged phenyl migrations. stackexchange.com

Theoretical studies on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one have shown that the reaction proceeds through a triplet biradical intermediate after photoextrusion of a nitrogen molecule. uc.pt This is followed by conformational rearrangement and intramolecular proton transfer to yield the final photoproduct. uc.pt Such mechanistic pathways, involving excited states and radical intermediates, could be relevant to the photochemical transformations of 4-phenyl-substituted lactams. baranlab.org

Redox Chemistry of the Lactam Functionality

The lactam functionality in this compound can undergo both reduction and oxidation reactions, providing access to a range of related compounds.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride. The regioselective reduction of related cyclic imides, such as maleimide (B117702) and citraconimide (B94617) derivatives, with sodium borohydride (B1222165) can yield 5-hydroxy-1,5-dihydropyrrol-2-ones, demonstrating that partial reduction of the lactam system is also possible. rsc.org

Oxidation: While the pyrrolidin-2-one ring is relatively stable to oxidation, the introduction of additional functional groups can provide sites for oxidative transformations. For instance, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 4-acetyl-3-hydroxy-3-pyrroline-2-ones demonstrates the oxidation of the pyrrolidinone core to a dione (B5365651) system. nih.gov

Table 2: Summary of Redox Reactions of Pyrrolidin-2-one Derivatives

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

| Reduction | Citraconimide derivatives | NaBH4 | 5-Hydroxy-4-methyl-1,5-dihydropyrrol-2-ones | rsc.org |

| Reduction | Citraconimide derivatives | NaBH4–CeCl3 or DIBAL-H | 5-Hydroxy-3-methyl-1,5-dihydropyrrol-2-ones | rsc.org |

| Oxidation | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Aliphatic amines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5,5-dimethyl-4-phenylpyrrolidin-2-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's carbon-hydrogen framework.

Specific chemical shifts observed in the ¹H and ¹³C NMR spectra of related pyrrolidinone structures help in assigning the various protons and carbons within the this compound molecule. For instance, in similar structures like 1-phenyl-2-pyrrolidinone, aromatic protons typically appear in the range of 7.1-7.6 ppm, while the methylene (B1212753) protons of the pyrrolidinone ring resonate at distinct chemical shifts, such as ~3.8 ppm, ~2.5 ppm, and ~2.1 ppm. chemicalbook.com The carbonyl carbon of the lactam ring in such compounds shows a characteristic signal around 174 ppm in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.com

To resolve complex spectral overlaps and definitively establish atomic connectivity, multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would reveal correlations between the proton at the C4 position and the methylene protons at the C3 position of the pyrrolidinone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.educolumbia.eduepfl.ch This is crucial for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule. For example, it would show a direct correlation between the C4 proton and the C4 carbon, and between the methyl protons and the two C5 methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. sdsu.educolumbia.eduepfl.ch This technique is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For this compound, HMBC would show correlations from the methyl protons to the C5 carbon and the adjacent C4 carbon. It would also reveal correlations from the phenyl protons to the carbons within the phenyl ring and to the C4 carbon of the pyrrolidinone ring.

Table 1: Expected 2D NMR Correlations for this compound| Proton(s) | COSY Correlations | HSQC Correlations | HMBC Correlations |

|---|---|---|---|

| Phenyl Protons | Phenyl Protons | Phenyl Carbons | C4, Phenyl Carbons |

| C4-H | C3-H₂ | C4 | C2, C3, C5, Phenyl Carbons |

| C3-H₂ | C4-H | C3 | C2, C4, C5 |

| C5-CH₃ | - | C5-CH₃ carbons | C4, C5, other C5-CH₃ |

While not commonly reported specifically for this compound, isotopic labeling is a powerful technique used to simplify complex NMR spectra and to trace metabolic pathways. nih.gov Introducing isotopes such as ¹³C or ¹⁵N at specific positions in the molecule can enhance the signal of the labeled nucleus or be used in specialized NMR experiments to probe specific connectivities. For instance, synthesizing the compound with ¹⁵N would allow for ¹H-¹⁵N correlation experiments, providing direct information about the nitrogen's environment within the lactam ring. mdpi.comnih.gov

Mass Spectrometry (MS) in Molecular and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₅NO). The exact mass helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that can be used for structural confirmation. chemguide.co.uk The energetically unstable molecular ion can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The analysis of these fragment ions can reveal information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways could involve the loss of a methyl group, cleavage of the pyrrolidinone ring, or loss of the phenyl group. nih.govyoutube.com

Table 2: Predicted HRMS Data and Potential Fragments for this compound| Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NO⁺ | 190.1226 |

| [M+Na]⁺ | C₁₂H₁₅NNaO⁺ | 212.1046 |

| [M-CH₃]⁺ | C₁₁H₁₂NO⁺ | 174.0913 |

| [M-C₆H₅]⁺ | C₆H₁₀NO⁺ | 112.0757 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.orgresearchgate.net

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: For a secondary amide (lactam), a peak is expected in the region of 3200-3500 cm⁻¹. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the lactam ring is anticipated between 1670 and 1780 cm⁻¹. libretexts.org The exact position can provide clues about ring strain.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam is typically observed in the range of 1230-1570 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretches: The presence of the phenyl group will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The methyl and methylene groups will show C-H stretching absorptions just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3200-3500 |

| C=O (Lactam) | Stretch | 1670-1780 |

| C-N (Lactam) | Stretch | 1230-1570 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aliphatic C-H | Stretch | <3000 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound can provide the most precise and unambiguous three-dimensional structure of the molecule in the solid state. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. researchgate.netnist.gov

The data obtained from a single-crystal XRD analysis includes:

Unit cell dimensions: The size and shape of the repeating unit of the crystal lattice.

Space group: The symmetry of the crystal lattice.

Atomic coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond lengths, bond angles, and torsion angles: These parameters define the exact geometry of the molecule.

This information is crucial for understanding the conformation of the pyrrolidinone ring, the orientation of the phenyl substituent, and any intermolecular interactions, such as hydrogen bonding, that may occur in the solid state. nih.govmdpi.com For example, studies on similar pyrrolidinone derivatives have utilized X-ray crystallography to elucidate their solid-state structures and intermolecular interactions. researchgate.netresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-2-pyrrolidinone |

Computational Chemistry and Theoretical Modeling of Pyrrolidin 2 One Systems

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the energetic pathways of chemical reactions, identifying transient intermediates, and characterizing the transition states that connect them.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the complex potential energy surfaces of organic reactions. In the synthesis of substituted pyrrolidin-2-ones, DFT calculations are employed to elucidate reaction mechanisms and profile the energy landscape. For instance, in multicomponent reactions leading to polysubstituted pyrrolidinones, DFT can be used to model the stepwise formation of the heterocyclic ring. nih.govbeilstein-journals.org

A proposed mechanistic pathway for the formation of a related 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one involves an acid-catalyzed condensation, iminium salt formation, and subsequent nucleophilic attack. nih.gov DFT calculations at levels such as B3LYP/6-311++G(2d,2p) can be utilized to calculate the activation energies for each step, thereby identifying the rate-determining step and providing a quantitative energy profile of the reaction. nih.govbeilstein-journals.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for C-C bond formation | +15.2 |

| Intermediate 1 | Acyclic Intermediate | -5.8 |

| TS2 | Transition State for Cyclization | +12.5 |

| Intermediate 2 | Cyclized Intermediate | -18.3 |

| TS3 | Transition State for Dehydration | +8.7 |

| Product | Pyrrolidin-2-one | -25.1 |

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), can offer a higher level of accuracy, particularly for systems where electron correlation effects are crucial. These methods, although more computationally demanding, can be used to refine the energies of stationary points on the potential energy surface that were initially located using DFT.

For example, single-point energy calculations using MP2 with a large basis set on DFT-optimized geometries can provide more reliable relative energies for reactants, intermediates, transition states, and products. This approach is particularly valuable for discerning subtle differences in activation barriers or the relative stabilities of isomers.

Analysis of Potential Energy Surfaces (PES) and Kinetic vs. Thermodynamic Control

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a chemical system as a function of its geometry. icm.edu.plnumberanalytics.com Analysis of the PES is fundamental to understanding the factors that govern the outcome of a chemical reaction. icm.edu.plnumberanalytics.com Specifically, it allows for the distinction between kinetic and thermodynamic control. wikipedia.orglibretexts.orguc.edulibretexts.org

Under kinetic control , the product distribution is determined by the relative rates of competing reaction pathways. The major product is the one formed via the lowest energy transition state, regardless of its ultimate stability. wikipedia.orglibretexts.orguc.edulibretexts.org Conversely, under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major one, even if it is formed more slowly. wikipedia.orglibretexts.orguc.edulibretexts.org

In the context of the synthesis of substituted pyrrolidin-2-ones, computational studies have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the final product. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org For instance, in the reaction of a 3-pyrroline-2-one (B142641) derivative with an amine, DFT calculations can map out the PES for the formation of different possible products. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org By comparing the Gibbs free energy of activation (ΔG‡) for the competing pathways, the kinetically favored product can be identified. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org

| Pathway | Product | Activation Energy (ΔE‡, kcal/mol) | Relative Product Stability (ΔE, kcal/mol) | Control |

|---|---|---|---|---|

| A | Kinetic Product | 18.5 | -10.2 | Kinetic |

| B | Thermodynamic Product | 22.1 | -15.7 | Thermodynamic |

Theoretical Prediction of Stereochemical Outcomes and Selectivity

Computational methods are invaluable for predicting the stereochemical outcome of reactions, providing insights that can guide synthetic efforts. In the synthesis of 5,5-Dimethyl-4-phenylpyrrolidin-2-one, two stereocenters can be generated at the C4 and potentially at the C-phenyl attachment point if the phenyl ring is appropriately substituted.

Theoretical models can be used to predict the diastereoselectivity of reactions leading to such substituted pyrrolidinones. For example, in a [3+2] cycloaddition reaction to form the pyrrolidine (B122466) ring, DFT calculations can be used to model the transition states leading to the different possible diastereomers. acs.org By comparing the energies of these transition states, the favored diastereomer can be predicted. The steric and electronic effects of the substituents play a crucial role in determining the energy of the transition states and thus the stereochemical outcome. acs.org

Conformational Dynamics and Pseudorotation of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and can adopt a range of puckered conformations. icm.edu.plresearchgate.net The conformational flexibility of the pyrrolidine ring is often described by the concept of pseudorotation. researchgate.net This involves a continuous, low-energy interconversion between different envelope and twist conformations. The specific puckering of the ring is influenced by the nature and position of the substituents.

For this compound, the bulky gem-dimethyl group at the C5 position and the phenyl group at the C4 position will significantly influence the conformational preferences of the pyrrolidine ring. Computational methods, such as DFT or MP2, can be used to perform a conformational search to identify the low-energy conformers of the molecule. researchgate.net By calculating the relative energies of these conformers, the most stable conformation can be determined. Furthermore, the energy barriers for the interconversion between different conformers via pseudorotation can be calculated, providing a detailed picture of the molecule's conformational dynamics.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in solution, molecules of this compound can interact with each other and with solvent molecules through a variety of intermolecular forces. The most significant of these is hydrogen bonding, involving the N-H group of the lactam and the carbonyl oxygen.

Computational studies can be employed to investigate these intermolecular interactions and the resulting hydrogen bonding networks. researchgate.netrsc.org By modeling a dimer or a larger cluster of this compound molecules, the geometry and strength of the hydrogen bonds can be calculated. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of these interactions. rsc.org Understanding these intermolecular forces is crucial for explaining the physical properties of the compound, such as its melting point, boiling point, and solubility.

Stereochemical and Conformational Aspects of 5,5 Dimethyl 4 Phenylpyrrolidin 2 One

Tautomerism and Dynamic Equilibria

The pyrrolidin-2-one ring system, a cyclic amide or lactam, has the potential to exhibit lactam-lactim tautomerism. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of the lactim tautomer, 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-pyrrol-2-ol.

While the lactam form is generally the more stable tautomer for simple 2-pyrrolidones, the equilibrium can be influenced by several factors, including solvent and substitution. researchgate.net Computational studies on the parent 2-pyrrolidone have shown that while the lactam form is thermodynamically favored in the gaseous phase, an aqueous medium can provide greater stabilization for the lactim tautomer. researchgate.net This is attributed to the hydrogen bonding capabilities of water.

In the case of 5,5-dimethyl-4-phenylpyrrolidin-2-one, the equilibrium is expected to overwhelmingly favor the lactam form under typical conditions. The presence of the phenyl and dimethyl substituents does not introduce functional groups that would significantly stabilize the lactim form through intramolecular hydrogen bonding or extended conjugation, as seen in other heterocyclic systems. uni-muenchen.de Studies on related 2-pyridone systems have demonstrated that both temperature and solvent polarity can shift the equilibrium, with the lactam form often being favored upon cooling. uni-muenchen.de Experimental identification of these tautomers can be achieved using spectroscopic methods such as 2D IR spectroscopy, which has been successfully employed to distinguish between lactam and lactim forms of aromatic heterocycles in solution. nih.gov

Table 1: Factors Influencing Lactam-Lactim Tautomerism

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar protic solvents may stabilize the lactim form | Hydrogen bonding with the hydroxyl and imine groups of the lactim. researchgate.net |

| Temperature | Higher temperatures can favor the minor tautomer | Entropic effects can shift the equilibrium towards the less stable form. nih.gov |

| Substitution | Substituents can stabilize one form over the other | Intramolecular hydrogen bonding or electronic effects. uni-muenchen.de |

Conformational Preferences and Ring Pucker Analysis

The five-membered pyrrolidinone ring is not planar and adopts a puckered conformation to relieve torsional strain. The two primary puckered conformations for a five-membered ring are the "envelope" (or "endo"/"exo") and "twist" forms. The specific conformation adopted by this compound will be determined by the steric interactions between the substituents.

The C4 and C5 positions of the pyrrolidinone ring are stereocenters, and the substituents at these positions will dictate the preferred ring pucker. The bulky phenyl group at C4 and the two methyl groups at C5 will tend to occupy positions that minimize steric hindrance. X-ray crystal structure analysis of related substituted spiropyrrolidines has revealed the coexistence of different conformers within the crystal lattice, indicating that the energy difference between these forms can be small. mdpi.com

In the absence of a specific crystal structure for this compound, we can infer the likely conformational preferences. The phenyl group at C4 will likely favor an equatorial-like position to minimize steric clashes with the rest of the ring. The gem-dimethyl groups at C5 will also influence the pucker, with one methyl group being axial-like and the other equatorial-like. The exact nature of the ring pucker (e.g., C3-endo or C4-exo) would require detailed computational modeling or experimental data from techniques like X-ray crystallography or NMR spectroscopy.

Chirality and Stereoisomerism in Substituted Pyrrolidin-2-ones

The this compound molecule possesses a chiral center at the C4 position, where the phenyl group is attached. The presence of this stereocenter means that the compound can exist as a pair of enantiomers: (4R)-5,5-dimethyl-4-phenylpyrrolidin-2-one and (4S)-5,5-dimethyl-4-phenylpyrrolidin-2-one. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The synthesis of substituted pyrrolidin-2-ones can be achieved through various stereoselective methods to favor the formation of a particular enantiomer. nih.govbohrium.com The stereochemical outcome of such syntheses is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. The development of stereoselective synthetic routes to pyrrolidine-containing drugs and their precursors is an active area of research. nih.gov

For pyrrolidin-2-ones with two stereocenters, such as 4,5-disubstituted derivatives, the number of possible stereoisomers increases to four (two pairs of enantiomers), which are diastereomers of each other. The stereoselective synthesis of such compounds requires careful control over the formation of both chiral centers. bohrium.comnih.gov

Enantiomeric Purity and Determination Methods

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds, particularly in the pharmaceutical industry. The determination of enantiomeric purity for this compound can be accomplished using several analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most common and effective methods. rsc.orghumanjournals.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.orgsigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving good resolution of the enantiomers. mdpi.com Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic chiral polymers. rsc.org

Another common method for determining enantiomeric purity is through the use of chiral derivatizing agents. In this approach, the enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques, such as NMR.

Table 2: Common Methods for Determining Enantiomeric Purity

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.org | Direct separation, high accuracy and precision. humanjournals.com |

| Chiral GC | Similar to chiral HPLC but for volatile compounds. | High resolution for volatile analytes. |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes that have distinct NMR spectra. | Non-destructive, provides structural information. |

| NMR Spectroscopy with Chiral Derivatizing Agents | Covalent derivatization to form stable diastereomers with distinct NMR spectra. | Can be used when chiral solvating agents are ineffective. |

Synthetic Utility As a Versatile Chemical Building Block

Precursor in the Construction of Advanced Heterocyclic Systems (e.g., Polycyclic Compounds, Benz[g]indolizidines)

The pyrrolidinone core is a privileged structure in medicinal chemistry and a common precursor for the synthesis of more elaborate heterocyclic systems. The lactam moiety can undergo various chemical transformations, including reduction to the corresponding pyrrolidine (B122466), N-alkylation or N-arylation, and ring-opening reactions, providing access to a range of functionalized intermediates. These intermediates can then be employed in cyclization strategies to construct fused or bridged polycyclic frameworks, such as those found in indolizidine and quinolizidine alkaloids.

While the general class of pyrrolidinones is widely exploited for these transformations, specific, documented examples of 5,5-Dimethyl-4-phenylpyrrolidin-2-one being used as a direct precursor in the total synthesis of polycyclic compounds or Benz[g]indolizidines are not extensively detailed in current literature. However, its inherent structure suggests significant potential for such applications. The fixed stereochemistry and conformational rigidity imparted by the phenyl and gem-dimethyl groups could offer excellent stereocontrol in complex synthetic sequences, a critical aspect in the construction of advanced heterocyclic targets.

Integration into Complex Molecular Architectures for Diverse Applications

The utility of this compound as a foundational scaffold has been demonstrated in the development of specialized agrochemicals. In a notable application, this compound was identified as a potent hatching stimulant for the potato cyst nematode (Globodera pallida), a significant agricultural pest. researcher.life This discovery highlights the successful integration of the this compound core into a biological context, serving as a molecular key to initiate a specific biological process.

Researchers identified the compound after screening a large library of 9,600 chemicals. researcher.life Subsequent studies based on this initial finding led to the synthesis and evaluation of 210 structurally related analogues to optimize activity and explore the structure-activity relationship (SAR). u-tokyo.ac.jp This systematic approach, using this compound as the parent structure, led to the discovery of derivatives with even higher potency, with some inducing over 90% hatching at concentrations as low as 10 ng/ml. u-tokyo.ac.jp One particularly active analogue, 5,5-dimethyl-4-(p-tolyl)pyrrolidin-2-one, was shown to reduce nematode egg density in infested soil by approximately 90% when applied in field tests. researcher.life

Table 1: Research Findings on the Biological Activity of this compound and Derivatives

| Compound/Analogue | Finding | Activity Level | Source |

|---|---|---|---|

| This compound | Identified as a hatching stimulant for G. pallida through screening. | Induced 89% hatching at 10 µg/ml. | researcher.life |

| Structurally Similar Analogues | Synthesized based on the parent compound to find more potent versions. | Multiple analogues showed >90% hatching at 10 ng/ml. | u-tokyo.ac.jp |

| 5,5-dimethyl-4-(p-tolyl)pyrrolidin-2-one | Applied in an infested field as a control agent. | Reduced nematode egg density by ~90%. | researcher.life |

This research demonstrates the successful use of the this compound framework as a molecular template. It is integrated into a larger research and development program to create complex, highly active molecules tailored for a specific agricultural application.

Rational Design Strategies for Employing this compound as a Key Synthon

The successful application of this compound in agrochemical development provides a clear blueprint for rational design strategies. Chemists can leverage the distinct features of this molecule as a key synthon for creating libraries of new compounds with tailored properties.

Key strategic elements include:

Modification of the Phenyl Ring: As demonstrated by the highly active p-tolyl derivative, the phenyl group is a prime target for modification. researcher.life The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions can systematically alter the molecule's electronic properties, lipophilicity, and steric profile. This allows for fine-tuning of its interaction with biological targets.

Functionalization of the Lactam Nitrogen: The nitrogen atom of the pyrrolidinone ring is a handle for introducing further diversity. N-alkylation, N-acylation, or the introduction of other functional groups can modulate the compound's solubility, membrane permeability, and metabolic stability, as well as provide new vectors for interaction with a target receptor or enzyme.

Leveraging Stereochemistry: The C4 carbon is a chiral center. Synthesizing and testing individual enantiomers can be crucial, as biological systems often exhibit high stereoselectivity. The fixed conformation provided by the ring and its substituents provides a rigid scaffold, which is highly advantageous for computational modeling and predictable structure-activity relationship studies.

Utilizing the Gem-Dimethyl Group: The dimethyl group at C5 serves to "lock" the adjacent stereocenter, preventing racemization via enolization. This structural feature ensures stereochemical integrity during synthesis and biological testing, a critical attribute for a reliable synthon.

By systematically exploring these modification sites, researchers can rationally design and synthesize focused libraries of compounds built upon the this compound core to optimize for a desired biological or material property.

Emerging Research Frontiers and Future Challenges

Development of Sustainable and Green Synthetic Methodologies for γ-Lactams

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules like γ-lactams. The future of synthesizing compounds such as 5,5-Dimethyl-4-phenylpyrrolidin-2-one lies in the development of methodologies that are not only efficient but also environmentally benign.

Key Research Thrusts:

Renewable Feedstocks: A significant frontier is the use of biomass-derived starting materials. For instance, the conversion of sugars to furan (B31954) derivatives can provide precursors for pyrrolidinone synthesis, moving away from petroleum-based feedstocks. mdpi.com

Green Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695). The use of biodegradable and non-toxic catalysts, such as citric acid, is also being explored to promote cleaner reaction profiles. rsc.org An ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid in ethanol highlights this trend, offering excellent yields and short reaction times. rsc.org

Alternative Energy Sources: The use of alternative energy sources like ultrasound and microwave irradiation can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. rsc.org

Challenges and Future Directions:

The primary challenge is to develop green synthetic routes that are scalable and economically viable for industrial applications. Future research will likely focus on the design of novel biocatalysts and chemocatalysts that can operate under mild, aqueous conditions to produce complex γ-lactams like this compound with high efficiency and selectivity.

Innovation in Site-Selective and Stereoselective Functionalization

Creating derivatives of this compound with precise control over the position and three-dimensional arrangement of functional groups is crucial for exploring its full potential. Innovations in site-selective and stereoselective reactions are paving the way for the synthesis of novel analogs with tailored properties.

Key Innovations:

C-H Functionalization: Direct functionalization of otherwise inert C-H bonds is a transformative strategy. nih.govsciforum.net This approach avoids the need for pre-functionalized substrates, making synthetic routes more efficient. For γ-lactams, transition metal-catalyzed C-H activation can enable the introduction of new functional groups at specific positions on the pyrrolidinone ring. rsc.orgresearchgate.netnih.gov

Enzymatic Reactions: Biocatalysis offers unparalleled selectivity. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze intramolecular C-H amidation to produce γ-lactams with high enantioselectivity. nih.gov This method provides a green and highly selective route to chiral lactams.

Ligand-Controlled Catalysis: The choice of ligand in transition metal catalysis can dramatically influence the stereochemical outcome of a reaction. Ligand-controlled stereodivergent synthesis allows for the selective formation of different stereoisomers from the same starting material, which is critical for studying structure-activity relationships. acs.org

Comparative Analysis of Stereoselective Methods:

| Method | Catalyst/Reagent | Selectivity | Advantages | Challenges |

| Enzymatic C-H Amidation | Engineered Myoglobin | High Enantioselectivity | Green, high selectivity, mild conditions | Substrate scope can be limited |

| Rhodium-Catalyzed C-C Activation | Rhodium / Chiral Phosphine (B1218219) Ligands | Excellent Enantioselectivity | Broad functional group tolerance | Requires precious metal catalyst |

| Palladium-Catalyzed Allylation | Palladium / Tunable Ligands | Stereodivergent | Access to multiple stereoisomers | Ligand design can be complex |

Future Challenges:

A major challenge is to develop catalytic systems that can selectively functionalize any desired position on the γ-lactam core of a complex molecule like this compound. Achieving catalyst control over site-selectivity without relying on directing groups within the substrate remains a significant goal. nih.gov

Synergistic Integration of Experimental and Computational Approaches in Reaction Design

The combination of computational modeling and experimental work is accelerating the discovery and optimization of new synthetic reactions. This synergistic approach is becoming indispensable in the design of efficient routes to complex molecules.

The Integrated Workflow:

Computational Prediction: Quantum mechanical methods like Density Functional Theory (DFT) are used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. nih.govdntb.gov.ua This can help in identifying promising catalyst structures and reaction conditions before any experiments are conducted.

Experimental Validation: The predictions from computational studies are then tested in the laboratory. Experimental results provide real-world validation of the theoretical models.

Iterative Refinement: Discrepancies between computational predictions and experimental outcomes lead to refinement of the computational models. This iterative feedback loop enhances the predictive power of the models and deepens the understanding of the reaction.

Applications in γ-Lactam Synthesis:

Mechanism Elucidation: Combined experimental and computational studies have been crucial in understanding the mechanisms of complex transformations, such as rhodium-catalyzed C-C activation to form γ-lactams. nih.gov DFT calculations can shed light on the nature of key intermediates and transition states that are difficult to observe experimentally. nih.gov

Catalyst Design: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity, thereby reducing the amount of experimental effort required.

Understanding Selectivity: DFT calculations can explain the origins of regio- and stereoselectivity in catalytic reactions, providing insights that are critical for the rational design of more selective synthetic methods. nih.govacs.org

Future Outlook:

The continued development of more accurate and efficient computational methods, coupled with high-throughput experimental techniques, will further enhance the power of this integrated approach. Machine learning and artificial intelligence are also poised to play a larger role in predicting reaction outcomes and designing novel synthetic pathways for molecules like this compound.

Exploration of Novel Chemical Transformations and Reactivity Patterns

Expanding the synthetic toolbox for γ-lactams requires the discovery of novel chemical reactions and a deeper understanding of the reactivity of the pyrrolidinone core. Research in this area opens up new avenues for the synthesis of complex polycyclic structures and other valuable compounds from simple γ-lactam building blocks.

Emerging Transformations:

Radical-Mediated Reactions: Cascade radical cyclizations of 1,6-enynes provide a powerful method for constructing polycyclic γ-lactams under transition-metal-free conditions. acs.org These reactions can create multiple C-C bonds in a single step.

Ring Expansion and Contraction: Novel methods for the synthesis of γ-lactams from other ring systems, such as the nitrogen insertion into cyclobutanones via a Beckmann rearrangement, are being developed. rsc.org Conversely, selective ring contraction of larger rings like piperidines can also yield pyrrolidin-2-ones. researchgate.netrsc.org

Photoredox Catalysis: Visible-light-mediated reactions are emerging as a mild and powerful tool in organic synthesis. researchgate.net Photoredox catalysis can be used to generate radical intermediates that can participate in a variety of transformations to construct and functionalize the γ-lactam ring. researchgate.net

Multi-component Reactions: The reactivity of γ-lactam derivatives can be harnessed in multi-component reactions to build complex molecular architectures, such as fused γ- and δ-lactam skeletons. mdpi.com

Future Research Directions:

Future research will likely focus on discovering new catalytic systems that can unlock unprecedented reactivity patterns for the γ-lactam core. The exploration of formal cycloaddition reactions, novel C-N and C-C bond-forming reactions, and the development of tandem reactions that rapidly build molecular complexity from simple pyrrolidinone precursors will be key areas of investigation. researchgate.netacs.orgnih.gov The ultimate goal is to expand the synthetic utility of compounds like this compound, enabling their use as versatile building blocks in the synthesis of a wide range of functional molecules.

Q & A

Q. What are the optimal synthetic routes for 5,5-Dimethyl-4-phenylpyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via cyclization reactions of substituted pyrrolidinone precursors. For example, analogous pyrrolidinone derivatives have been prepared using base-assisted cyclization of hydroxy-pyrrolidinone intermediates with aryl amines or phenols, achieving yields of 46–63% under controlled conditions . Key parameters include:

- Catalyst selection : Use of mild bases (e.g., KCO) to minimize side reactions.

- Temperature control : Reactions performed at 80–100°C to balance kinetics and thermal stability.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.

Refer to protocols for similar compounds, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which highlight the importance of stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Core characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions. For example, methyl groups in analogous pyrrolidinones show distinct singlets at δ 1.4–1.6 ppm, while aromatic protons appear as multiplet signals (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (calculated for CHNO: 189.23 g/mol) .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretching (~1700 cm) and absence of hydroxyl groups (~3200 cm) .

Cross-validation with melting point analysis (e.g., 138–211°C for related compounds) enhances reliability .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) effectively separates nonpolar byproducts .

- Residual Solvent Testing : Follow pharmacopeial guidelines (e.g., USP) using buffer solutions (pH 6.5 ammonium acetate) for HPLC-based assays .

Advanced Research Questions

Q. How can stereochemical outcomes of this compound derivatives be systematically analyzed?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using amylose-based columns and isocratic elution (hexane:isopropanol = 85:15).

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dihedral angles and steric interactions influencing stereoselectivity .

Note: Limited experimental data exists for this specific compound, necessitating extrapolation from structurally related pyrrolidine-2,3-diones .

Q. What mechanistic insights explain contradictory yields in cyclization reactions?

Methodological Answer: Discrepancies often arise from:

- Competitive Pathways : Kinetically favored dimerization vs. thermodynamically controlled cyclization. Monitor via in situ FTIR to track intermediate consumption .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring slow cyclization rates. Use isotopic labeling (C) to trace reaction pathways .

- Catalyst Deactivation : Impurities (e.g., residual acids) can poison basic catalysts. Pre-purify starting materials via activated charcoal filtration .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40–60°C for 4 weeks). Monitor degradation via TLC and HPLC .

- Photolytic Sensitivity : Store in amber vials under nitrogen. UV-Vis spectroscopy (λ = 254 nm) detects photo-oxidation products .

- Hydrolytic Degradation : Test in buffered solutions (pH 1–13). Pyrrolidinones are generally stable in neutral conditions but hydrolyze in strong acids/bases .

Q. How should researchers resolve contradictions in NMR and HRMS data for structurally similar impurities?